molecular formula C18H18N2O4 B5812209 ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE

ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE

Cat. No.: B5812209
M. Wt: 326.3 g/mol
InChI Key: NKIBMAFEZGKTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE typically involves the esterification of 2-(4-acetamidobenzamido)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid and ethanol under acidic or basic conditions.

    Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-(4-acetamidobenzamido)benzoic acid and ethanol.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-AMINOBENZOATE: Known for its use as a local anesthetic.

    ETHYL 4-DIMETHYLAMINOBENZOATE: Used as a photoinitiator in polymer chemistry.

    BENZOCAINE: Another local anesthetic with a similar structure.

Uniqueness

ETHYL 2-(4-ACETAMIDOBENZAMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(4-acetamidobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-24-18(23)15-6-4-5-7-16(15)20-17(22)13-8-10-14(11-9-13)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIBMAFEZGKTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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